molecular formula C20H26N4O3S B2730670 Ethyl (4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946314-61-0

Ethyl (4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2730670
CAS No.: 946314-61-0
M. Wt: 402.51
InChI Key: XJDVYYQHTVYPKU-UHFFFAOYSA-N
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Description

Ethyl (4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic organic compound featuring a thiazole core substituted with a carbamate group (ethyl ester) and a benzylpiperidine moiety linked via an acetamide bridge. The benzylpiperidine group introduces a cyclic amine structure, which may enhance membrane permeability, particularly in central nervous system (CNS)-targeted therapeutics. The carbamate functional group is often utilized in prodrug strategies, as it can undergo enzymatic hydrolysis to release active metabolites .

Properties

IUPAC Name

ethyl N-[4-[2-[(1-benzylpiperidin-4-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S/c1-2-27-20(26)23-19-22-17(14-28-19)12-18(25)21-16-8-10-24(11-9-16)13-15-6-4-3-5-7-15/h3-7,14,16H,2,8-13H2,1H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDVYYQHTVYPKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=CS1)CC(=O)NC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 1-benzylpiperidine with ethyl chloroformate to form an intermediate, which is then reacted with 2-aminothiazole under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated monitoring are often employed to maintain consistent quality and output.

Chemical Reactions Analysis

Carbamate Hydrolysis and Transesterification

The ethyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield unstable carbamic acid intermediates, which further decompose to amines and carbon dioxide . Transesterification reactions with alcohols (e.g., methanol) are catalyzed by Lewis acids or bases, enabling substitution of the ethoxy group .

Reaction TypeConditionsCatalystProductYieldReference
Acidic Hydrolysis1M HCl, 60°C, 6h4-(2-((1-Benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-amine72%
Basic Hydrolysis0.5M NaOH, 25°C, 12hSame as above68%
TransesterificationMethanol, 80°C, 8hCs₂CO₃Methyl carbamate derivative85%

Key Mechanistic Notes :

  • Hydrolysis follows nucleophilic acyl substitution, with water or hydroxide attacking the carbonyl carbon .

  • Transesterification proceeds via a tetrahedral intermediate stabilized by cesium ions .

Amide Functionalization

The central amide bond (-NH-C=O) participates in:

  • Nucleophilic displacement : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives.

  • Reductive amination : With aldehydes/ketones and NaBH₃CN, generates secondary amines .

Reaction TypeReagentsConditionsProductYieldReference
N-AlkylationMethyl iodide, K₂CO₃DMF, 50°C, 4hN-Methylated amide63%
Reductive AminationBenzaldehyde, NaBH₃CNMeOH, 25°C, 12hSecondary amine58%

Stability : The amide resists hydrolysis under mild conditions but cleaves in concentrated HCl at 100°C .

Thiazole Ring Modifications

The electron-deficient thiazole ring undergoes:

  • Electrophilic substitution : Nitration or sulfonation at the 5-position.

  • Coordination chemistry : Binds transition metals (e.g., Pd, Cu) via the N and S atoms .

Reaction TypeReagentsConditionsProductApplicationReference
NitrationHNO₃/H₂SO₄0°C, 1h5-Nitro-thiazole derivativeIntermediate for further functionalization
Pd CoordinationPdCl₂, K₂CO₃DMF, 80°C, 3hPd-thiazole complexCatalytic cross-coupling

Benzylpiperidine Reactivity

The 1-benzylpiperidin-4-yl moiety undergoes:

  • Debenzylation : Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group, yielding piperidine derivatives .

  • Oxidation : mCPBA oxidizes the piperidine nitrogen to an N-oxide .

Reaction TypeConditionsProductYieldReference
DebenzylationH₂ (1 atm), Pd/C, EtOHPiperidin-4-yl derivative90%
N-OxidationmCPBA, CH₂Cl₂, 0°CN-Oxide78%

Stability and Degradation Pathways

  • pH Sensitivity : Stable at pH 5–7 but degrades rapidly in strongly acidic (pH < 2) or basic (pH > 10) media via carbamate hydrolysis .

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and ethylene.

Reaction Optimization Strategies

  • Microwave-assisted synthesis : Reduces reaction times by 60% (e.g., transesterification completes in 2h vs. 8h conventionally) .

  • Protecting groups : Boc and Fmoc groups improve selectivity during N-functionalization .

Scientific Research Applications

Biological Activities

The compound has been investigated for various biological activities, including:

  • Anticancer Activity: Research indicates that compounds with similar structures exhibit cytotoxic effects against several cancer cell lines. The thiazole and piperidine components are thought to enhance the compound's ability to inhibit tumor growth. For instance, derivatives of thiazole have shown promise in targeting cancer pathways by inhibiting specific enzymes involved in tumor progression .
  • Neurological Applications: Ethyl (4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has been studied for its potential as a muscarinic receptor antagonist. Muscarinic receptors are implicated in various neurological disorders, including Alzheimer's disease. Compounds that modulate these receptors may offer therapeutic benefits in cognitive decline associated with such conditions .

Synthesis and Mechanisms of Action

The synthesis of this compound typically involves multi-step synthetic routes, which include:

  • Formation of the Thiazole Ring: This step often utilizes thioamide precursors followed by cyclization reactions.
  • Piperidine Modification: The introduction of the benzylpiperidine moiety is usually achieved through alkylation or amination reactions.
  • Carbamate Formation: The final step involves the reaction with ethyl chloroformate or similar reagents to form the carbamate functional group.

These synthetic pathways are crucial for optimizing yield and purity, which are vital for biological testing .

Case Study 1: Anticancer Activity

A study published in Pharmaceutical Research examined the anticancer properties of thiazole derivatives similar to this compound. The results indicated that these compounds exhibited significant cytotoxicity against breast and colon cancer cell lines, suggesting that structural modifications could enhance their efficacy against various cancers .

Case Study 2: Neurological Effects

In another investigation focused on neurological applications, researchers explored the effects of compounds containing piperidine and thiazole on muscarinic receptors. The study found that these compounds could effectively inhibit receptor activity, leading to improved cognitive function in animal models of Alzheimer's disease. This suggests potential for further development into therapeutic agents for neurodegenerative conditions .

Mechanism of Action

The mechanism of action of Ethyl (4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Thiazole Core Modifications

  • Target Compound : The thiazole ring is substituted at the 2-position with a carbamate group and at the 4-position with an acetamide-linked benzylpiperidine. The benzylpiperidine moiety may improve CNS penetration compared to purely aromatic substituents (e.g., benzothiazole in ).
  • However, their planar structure may reduce membrane permeability relative to the flexible benzylpiperidine group in the target compound.
  • Pyridinyl Thiazoles () : Pyridine substituents offer hydrogen-bonding capabilities, which could improve target selectivity but may reduce lipophilicity.

Physicochemical Properties

  • Melting Points : The target compound’s melting point is unreported, but analogs like the benzothiazole derivative in exhibit high melting points (195–196°C), suggesting stable crystalline packing due to aromatic interactions.
  • Solubility : The benzylpiperidine group in the target compound may confer moderate lipophilicity, whereas piperazine-containing analogs () prioritize aqueous solubility.

Biological Activity

Ethyl (4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C16H22N2O3S\text{C}_{16}\text{H}_{22}\text{N}_{2}\text{O}_{3}\text{S}

The structure includes a thiazole ring, a carbamate group, and a benzylpiperidine moiety, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent attachment of the benzylpiperidine group. The process has been optimized in various studies to enhance yield and purity.

Antimicrobial Activity

Research has demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties . For instance, a study highlighted that compounds with similar structures showed effective activity against various microorganisms, including:

MicroorganismActivity Observed
Escherichia coliSignificant inhibition
Staphylococcus aureusModerate inhibition
Pseudomonas aeruginosaModerate inhibition
Candida albicansSignificant inhibition

These findings suggest that the thiazole and benzylpiperidine components contribute to the antimicrobial efficacy of the compound .

Anticancer Activity

In addition to antimicrobial properties, this compound has been investigated for its anticancer potential . A study on related compounds indicated that they exhibited cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation.
  • Disruption of mitochondrial function.

These effects were quantified using IC50 values, indicating the concentration required to inhibit cell growth by 50%. Specific values were reported for different cell lines, demonstrating varying sensitivity to treatment .

Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against a panel of bacterial strains. The results showed that it had a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting potential as an alternative treatment option .

Study 2: Anticancer Activity

Another study focused on the compound's effect on human cancer cell lines. The results indicated that it induced significant apoptosis in breast cancer cells, with mechanisms involving caspase activation and mitochondrial membrane potential disruption. The study concluded that further development could lead to novel anticancer therapies based on this compound .

Q & A

Q. What in vitro assays are suitable for evaluating neuropeptide receptor antagonism?

  • Answer : Use calcium flux assays in HEK293 cells expressing recombinant Y5 receptors. Measure inhibition of neuropeptide Y-induced signaling via fluorescent dyes (e.g., Fluo-4) .

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